molecular formula C21H18ClF3N4O2 B2938236 N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251676-15-9

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2938236
CAS No.: 1251676-15-9
M. Wt: 450.85
InChI Key: WVZXEVLVUSROOD-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyridine core, substituted with a chloro-trifluoromethyl phenyl group and a morpholine carbonyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a naphthyridine derivative under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of the chloro or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl thiourea
  • N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine stands out due to its naphthyridine core, which imparts unique electronic and steric properties. This makes it particularly effective in binding to specific molecular targets, offering potential advantages over similar compounds in terms of potency and selectivity .

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2/c1-12-2-4-14-18(28-13-3-5-17(22)16(10-13)21(23,24)25)15(11-26-19(14)27-12)20(30)29-6-8-31-9-7-29/h2-5,10-11H,6-9H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZXEVLVUSROOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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